molecular formula C24H22F3NO4 B5551921 7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5551921
M. Wt: 445.4 g/mol
InChI Key: GPGZNQWPYKTSPK-UHFFFAOYSA-N
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Description

“7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” is a synthetic organic compound that belongs to the class of octahydroquinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, octahydroquinoline derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be studied for its interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a trifluoromethyl-substituted phenyl compound under acidic or basic conditions.

    Reduction: The resulting product is then reduced to form the octahydroquinoline core structure.

    Oxidation: Finally, selective oxidation is performed to introduce the dione functionality at the 2,5-positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dione to diols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of “7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Octahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure, differing in the degree of hydrogenation and substituents.

    Phenyl Substituted Compounds: Compounds with phenyl groups substituted with various functional groups.

Uniqueness

The uniqueness of “7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO4/c1-31-20-8-7-13(11-21(20)32-2)14-9-18-23(19(29)10-14)16(12-22(30)28-18)15-5-3-4-6-17(15)24(25,26)27/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGZNQWPYKTSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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